molecular formula C12H9NO5S B1387163 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid CAS No. 1170897-01-4

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid

Cat. No.: B1387163
CAS No.: 1170897-01-4
M. Wt: 279.27 g/mol
InChI Key: NSDQIIAOPRGICE-UHFFFAOYSA-N
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Description

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid is a heterocyclic compound that features both pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid typically involves the formation of the pyrrole and thiophene rings followed by their functionalization. One common method includes the reaction of 2-formylpyrrole with methylthiophene derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole and thiophene rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a dicarboxylic acid, while reduction yields an alcohol derivative.

Scientific Research Applications

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the heterocyclic rings can interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Formylpyrrole: Shares the formyl group and pyrrole ring but lacks the thiophene ring.

    3-Methylthiophene: Contains the thiophene ring but lacks the formyl group and pyrrole ring.

    5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a formyl group.

Uniqueness

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid is unique due to the combination of pyrrole and thiophene rings with a formyl group, providing a distinct set of chemical and biological properties .

Properties

IUPAC Name

5-(2-formylpyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-6-8(11(15)16)10(19-9(6)12(17)18)13-4-2-3-7(13)5-14/h2-5H,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQIIAOPRGICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Reactant of Route 2
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Reactant of Route 3
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Reactant of Route 4
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Reactant of Route 5
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid

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